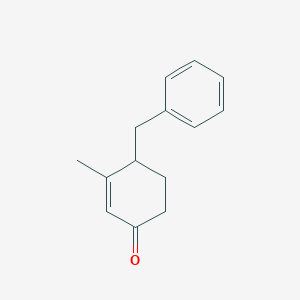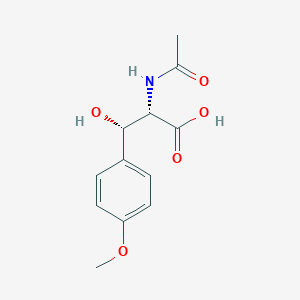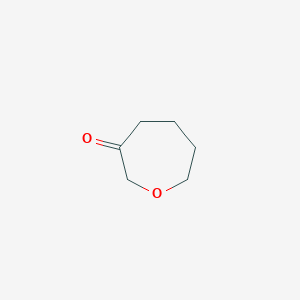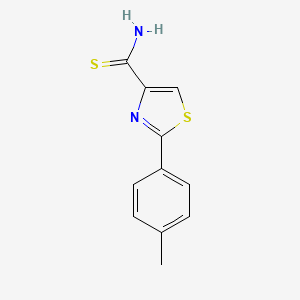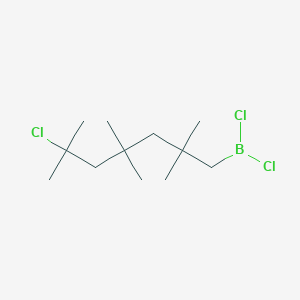
Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane is a chemical compound known for its unique structure and reactivity It is characterized by the presence of boron, chlorine, and a highly branched alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane typically involves the reaction of boron trichloride with 6-chloro-2,2,4,4,6-pentamethylheptane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of boron trichloride. The process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Safety measures are crucial due to the reactivity of boron trichloride and the potential hazards associated with chlorine compounds.
Chemical Reactions Analysis
Types of Reactions
Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into borohydrides.
Substitution: Chlorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, and various substituted boranes. These products are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as enzyme inhibitors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane involves its interaction with molecular targets through the boron atom. The boron atom can form stable complexes with various ligands, facilitating reactions such as hydroboration and cross-coupling. These interactions are crucial in its applications in organic synthesis and materials science.
Comparison with Similar Compounds
Similar Compounds
Dichloroborane: Similar in structure but lacks the highly branched alkyl group.
Chloropentamethylheptylborane: Similar alkyl group but different halogenation pattern.
Boronic Acids: Share the boron atom but differ in functional groups attached to boron.
Uniqueness
Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane is unique due to its combination of boron, chlorine, and a highly branched alkyl group. This unique structure imparts specific reactivity and stability, making it valuable in various applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
184954-87-8 |
|---|---|
Molecular Formula |
C12H24BCl3 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
dichloro-(6-chloro-2,2,4,4,6-pentamethylheptyl)borane |
InChI |
InChI=1S/C12H24BCl3/c1-10(2,8-12(5,6)14)7-11(3,4)9-13(15)16/h7-9H2,1-6H3 |
InChI Key |
BBPHVBRLVODJIH-UHFFFAOYSA-N |
Canonical SMILES |
B(CC(C)(C)CC(C)(C)CC(C)(C)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


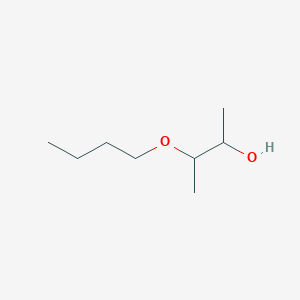

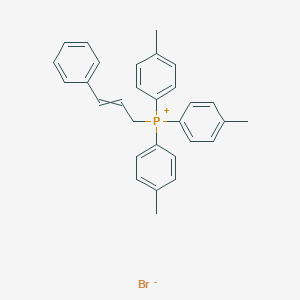
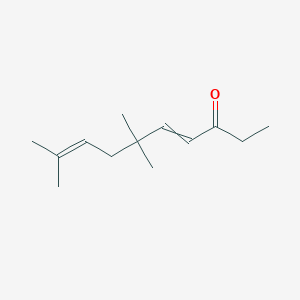
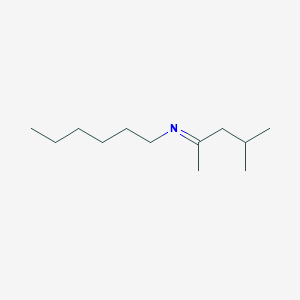

![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)
![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
